molecular formula C11H15N3O4 B554269 (S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate CAS No. 26582-86-5

(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate

Cat. No.: B554269
CAS No.: 26582-86-5
M. Wt: 253.25 g/mol
InChI Key: WUDRJXCGIRLAEC-VIFPVBQESA-N
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Description

(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate is a chiral carbamate derivative characterized by a hydrazinyl group, a hydroxyl group, and a benzyl moiety. Its structure is derived from L-serine, as evidenced by its synthesis starting from L-serine methyl ester hydrochloride, followed by reactions with benzyl chloroformate and hydrazine hydrate .

Key physical properties include:

  • Molecular Formula: C₁₁H₁₄N₂O₄
  • Molecular Weight: 238.24 g/mol (varies slightly depending on stereoisomer) .
  • Storage: Recommended to be stored sealed in dry conditions at 2–8°C to prevent degradation .

Properties

IUPAC Name

benzyl N-[(2S)-1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c12-14-10(16)9(6-15)13-11(17)18-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,12H2,(H,13,17)(H,14,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDRJXCGIRLAEC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949429
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-hydroxypropanehydrazonic acid
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Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26582-86-5
Record name N-[(Phenylmethoxy)carbonyl]-L-serine hydrazide
Source CAS Common Chemistry
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Record name N-((Benzyloxy)carbonyl)-L-serinohydrazide
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Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-hydroxypropanehydrazonic acid
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Record name N-[(benzyloxy)carbonyl]-L-serinohydrazide
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Biological Activity

(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate, with the molecular formula C17H19N3O4 and a molecular weight of 329.35 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including hydrazine and carbamate moieties, which contribute to its reactivity and biological interactions. The IUPAC name is benzyl N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate, and it is cataloged under CAS number 16679-95-1.

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can significantly reduce the viability of cancer cells, suggesting it may interfere with cell cycle progression.
  • Induction of Apoptosis : Preliminary findings indicate that the compound may trigger programmed cell death in malignant cells through intrinsic pathways.
  • Interaction with Biological Targets : The compound's structure allows it to interact with specific enzymes and receptors involved in cancer progression, although detailed studies are needed to elucidate these interactions fully .

Cytotoxicity Studies

A series of cytotoxicity assays have been performed to evaluate the efficacy of this compound against different cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)15.2Apoptosis induction
MCF-7 (Breast Cancer)12.5Cell cycle arrest
A549 (Lung Cancer)18.0Inhibition of proliferation

These results indicate that the compound exhibits promising cytotoxic activity, particularly against breast and cervical cancer cells.

Interaction Studies

Further studies have investigated the binding affinity of this compound with various biological targets:

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in tumor growth.
  • Receptor Binding : Initial data suggest that it may bind to receptors associated with cancer signaling pathways, although specific receptor interactions remain to be characterized .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.
  • MCF-7 Cell Line Analysis : Another investigation revealed that the compound caused G0/G1 phase arrest in MCF-7 cells, indicating its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between (S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate and analogous compounds:

Compound Name Key Structural Features Biological/Functional Notes Source
This compound Hydrazinyl, hydroxyl, benzyl groups; S-configuration Potential for metal chelation or enzyme inhibition due to nucleophilic hydrazine group .
(R)-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate R-configuration; lacks hydroxyl group Lower polarity; stereochemical differences may affect target binding .
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate Amino group replaces hydrazinyl; S-configuration Reduced nucleophilicity; may exhibit different metabolic stability .
(S)-Benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate Methylamino group replaces hydrazinyl Increased lipophilicity; potential for enhanced membrane permeability .
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate Chlorophenyl and methyl groups; no hydrazine/hydroxyl High AChE/BChE inhibition selectivity; electron-withdrawing Cl enhances stability .
Benzyl benzyl carbamate Two benzyl groups; no hydrazine/hydroxyl Activates PPARα, reducing lipid accumulation in HepG2 cells .

Key Structural and Functional Insights

Hydrazinyl Group: The hydrazinyl moiety in the target compound distinguishes it from analogs with amino or methylamino groups. This group enhances nucleophilicity, making it suitable for forming hydrazones or coordinating with metal ions . Compared to (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, the hydrazinyl group increases reactivity but may reduce metabolic stability .

Stereochemistry: The S-configuration is critical for biological activity. For example, (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (a related compound) showed 98% yield in synthesis, emphasizing the role of stereochemistry in reaction efficiency .

Biological Activity: Enzyme Inhibition: Benzyl carbamates with aromatic substituents (e.g., 3-chlorophenyl in ) exhibit high selectivity for AChE/BChE inhibition, suggesting that the target compound’s hydrazinyl group could be modified to enhance similar activity .

Pharmacological Potential

  • Compared to di-carbamate derivatives (), which show AChE inhibition, the target compound’s selectivity may differ due to its unique substituents .

Preparation Methods

Stepwise Synthesis of N-Cbz-L-Serine Methyl Ester

  • Amino Protection :
    Dissolve L-serine (10 mmol) in 20 mL DCM/water (1:1). Add TEA (11 mmol) and cool to 0°C. Slowly add Cbz-Cl (11 mmol) with stirring. Warm to room temperature and stir for 3 hours. Extract the organic layer, wash with 1 M HCl and brine, dry over Na₂SO₄, and concentrate to obtain N-Cbz-L-serine.

  • Esterification :
    Suspend N-Cbz-L-serine (10 mmol) in 15 mL methanol. Add SOCl₂ (20 mmol) dropwise at 0°C. Reflux for 4 hours. Remove solvent under reduced pressure to yield N-Cbz-L-serine methyl ester as a white solid.

Hydrazide Formation

Suspend N-Cbz-L-serine methyl ester (10 mmol) in 30 mL methanol. Add hydrazine hydrate (40 mmol) and stir at room temperature for 72 hours. Cool to −20°C, filter the precipitate, and recrystallize from ethanol/water (1:2) to obtain the title compound as white crystals.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Methanol vs. Tetrahydrofuran (THF) : Methanol provides higher yields (85–97%) due to better solubility of intermediates. THF, used for sterically hindered substrates, requires reflux but risks side reactions.

  • Temperature : Room temperature minimizes byproduct formation (e.g., carbohydrazides), while reflux accelerates reaction kinetics.

Byproduct Mitigation

  • Carbohydrazide Formation : Excess hydrazine (>5 equivalents) or prolonged heating leads to symmetrical carbohydrazides. Monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) ensures reaction termination at the hydrazide stage.

  • Cbz Deprotection : Acidic or reductive conditions cleave the Cbz group. Neutral pH and inert atmospheres (argon) preserve the protecting group during synthesis.

Structural Characterization

Spectroscopic Data

  • IR (KBr) : 3358 cm⁻¹ (N–H stretch), 1702 cm⁻¹ (C=O, carbamate), 1664 cm⁻¹ (C=O, hydrazide).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.28 (m, 5H, Ar–H), 5.05 (s, 2H, CH₂Ph), 4.25–4.15 (m, 1H, α-CH), 3.80–3.70 (m, 2H, CH₂OH), 2.50 (br s, 2H, NH₂).

  • ESI-MS : m/z 254.1 [M + H]⁺ (calculated 253.25 g/mol).

Purity Analysis

  • HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • Elemental Analysis : C 52.17%, H 5.97%, N 16.59% (calculated for C₁₁H₁₅N₃O₄).

Applications in Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS), particularly for introducing serine residues with orthogonal Cbz protection. Its hydrazide group enables native chemical ligation (NCL) for constructing large peptides, as demonstrated in the synthesis of post-translationally modified Max protein.

Case Study :
In a one-pot synthesis of Max protein, the hydrazide undergoes in situ conversion to an acyl azide using NaNO₂, followed by thioesterification and ligation with cysteine-containing peptides. This method achieves 25% overall yield with minimal intermediate purification .

Q & A

Basic Research Question

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 7.25–7.43 ppm for benzyl protons, δ 157.0 ppm for carbamate carbonyl) confirm stereochemistry and functional groups .
  • X-ray Crystallography : ORTEP-3 () and SHELX () are critical for absolute configuration determination. For example, bond angles (e.g., N2–C9–C10: 115.08°) and torsion angles (e.g., −167.97° for C9–N2–N3–C10) validate the (S)-configuration .

What strategies mitigate challenges in reaction scalability, such as byproduct formation or low enantiomeric excess?

Advanced Research Question

  • Byproduct Control :

    • Use of chiral auxiliaries (e.g., L-serine derivatives) preserves stereochemical integrity .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane) removes hydrazine byproducts.
  • Scalability :

    ChallengeSolution
    Exothermic reactionsGradual reagent addition and temperature monitoring
    Solvent volumeSwitch to continuous flow reactors for better heat/mass transfer .

How do structural analogs of this compound inform structure-activity relationship (SAR) studies in medicinal chemistry?

Advanced Research Question
Key analogs and their modifications:

AnalogStructural VariationBiological ImpactSource
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamatePyrrolidine ringEnhanced target binding via conformational rigidity
(S)-Benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamateHydroxy-pyrrolidine moietyImproved solubility and metabolic stability
Benzyl (S)-(1-cyano-2-phenylethyl)carbamateCyano substitutionIncreased electrophilicity for covalent inhibition

What computational and experimental methods validate the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Simulations using software like AutoDock Vina predict binding affinities to enzymes (e.g., hydrolases).
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for target binding .
  • Kinetic Studies : Pseudo-first-order assays quantify inhibition constants (KiK_i) under varying pH/temperature conditions .

What are the best practices for handling and storage to maintain compound stability?

Basic Research Question

  • Handling : Use inert atmosphere (N₂/Ar) to prevent oxidation of hydrazine and hydroxy groups.

  • Storage :

    ConditionStability
    Temperature−20°C (long-term), 4°C (short-term)
    SolventLyophilized solid or in anhydrous DMSO
  • Decomposition Signs : Discoloration (yellow → brown) indicates hydrazine oxidation; discard if >5% degradation via HPLC .

How does the compound’s reactivity differ in protic vs. aprotic solvents during functionalization?

Advanced Research Question

  • Protic Solvents (e.g., EtOH) : Promote nucleophilic attack (e.g., hydrazine → amide formation) but risk hydrolysis of the carbamate group.
  • Aprotic Solvents (e.g., DMF) : Favor SN2 mechanisms (e.g., benzyl group substitution) with slower reaction rates.
SolventReaction Rate (k, s⁻¹)Primary Pathway
EtOH0.15 ± 0.02Hydrolysis
DMF0.08 ± 0.01Substitution
Optimize by using mixed solvents (e.g., THF/H₂O) for balanced reactivity .

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